molecular formula C22H25N5O3S B6452349 N-(4-{[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]sulfonyl}-3-methylphenyl)propanamide CAS No. 2548998-32-7

N-(4-{[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]sulfonyl}-3-methylphenyl)propanamide

Cat. No.: B6452349
CAS No.: 2548998-32-7
M. Wt: 439.5 g/mol
InChI Key: HVKUOYRWBJRKCX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is a common structure in many pharmaceuticals and natural products . The cyanopyridinyl group (5-cyanopyridin-2-yl) is a common motif in medicinal chemistry, found in various therapeutic agents . The octahydropyrrolo[2,3-c]pyrrol-1-yl]sulfonyl} moiety is a less common structure and may confer unique properties to the molecule.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the 3D arrangement of atoms .


Chemical Reactions Analysis

Again, without specific information, it’s challenging to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the pyridine and amide functional groups, which can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, stability, and reactivity, can be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and sulfonyl groups in this compound might enhance its solubility in polar solvents .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

Future research on this compound could involve further elucidation of its physical and chemical properties, determination of its biological activity, and optimization of its structure for potential therapeutic applications .

Properties

IUPAC Name

N-[4-[[5-(5-cyanopyridin-2-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]sulfonyl]-3-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-3-22(28)25-18-5-6-20(15(2)10-18)31(29,30)27-9-8-17-13-26(14-19(17)27)21-7-4-16(11-23)12-24-21/h4-7,10,12,17,19H,3,8-9,13-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKUOYRWBJRKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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